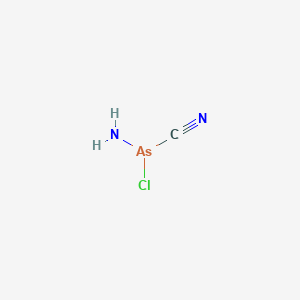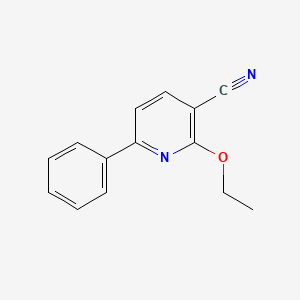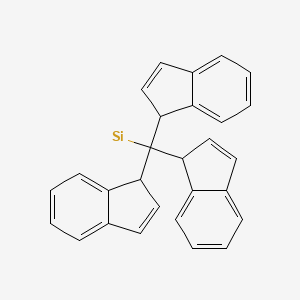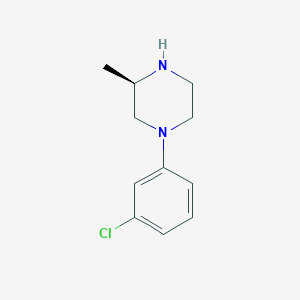
Arsoramidocyanidous chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsoramidocyanidous chloride is a chemical compound known for its unique properties and applications in various fields It is a member of the organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arsoramidocyanidous chloride typically involves the reaction of arsenic trichloride with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:
AsCl3+NH2CN→As(NH2CN)Cl2+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors equipped with temperature and pressure control systems are used to ensure consistent product quality. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Arsoramidocyanidous chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The chloride ions can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Arsenic pentoxide (As2O5)
Reduction: Arsine (AsH3)
Substitution: Arsoramidocyanidous hydroxide (As(NH2CN)OH)
科学研究应用
Arsoramidocyanidous chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of arsoramidocyanidous chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.
相似化合物的比较
Similar Compounds
- Arsenic trichloride (AsCl3)
- Cyanamide (NH2CN)
- Arsenic pentoxide (As2O5)
Uniqueness
Arsoramidocyanidous chloride is unique due to its dual functionality, combining the properties of both arsenic and cyanamide. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
144304-54-1 |
|---|---|
分子式 |
CH2AsClN2 |
分子量 |
152.41 g/mol |
IUPAC 名称 |
[amino(chloro)arsanyl]formonitrile |
InChI |
InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2 |
InChI 键 |
JYJQSRJMXKKPBR-UHFFFAOYSA-N |
规范 SMILES |
C(#N)[As](N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)

![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)


![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)



